TETRAHYDRO-ALPHA-HYDROXY-ALPHA-METHYL-2-(1-METHYLETHOXY)-5-OXO-2H-PYRAN-4-ACETIC ACID METHYL ESTER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TETRAHYDRO-ALPHA-HYDROXY-ALPHA-METHYL-2-(1-METHYLETHOXY)-5-OXO-2H-PYRAN-4-ACETIC ACID METHYL ESTER is an organic compound with a complex structure that includes a hydroxy group, an oxo group, and an oxan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TETRAHYDRO-ALPHA-HYDROXY-ALPHA-METHYL-2-(1-METHYLETHOXY)-5-OXO-2H-PYRAN-4-ACETIC ACID METHYL ESTER typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled environments ensures the consistency and quality of the final product.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
TETRAHYDRO-ALPHA-HYDROXY-ALPHA-METHYL-2-(1-METHYLETHOXY)-5-OXO-2H-PYRAN-4-ACETIC ACID METHYL ESTER has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which TETRAHYDRO-ALPHA-HYDROXY-ALPHA-METHYL-2-(1-METHYLETHOXY)-5-OXO-2H-PYRAN-4-ACETIC ACID METHYL ESTER exerts its effects involves interactions with various molecular targets. The hydroxy and oxo groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that participate in biochemical pathways.
Comparison with Similar Compounds
- Methyl 2-hydroxy-2-methylpropanoate
- Methyl 2-oxo-2-phenylacetate
- 2-Hydroxy-2-methylpropiophenone
Comparison: TETRAHYDRO-ALPHA-HYDROXY-ALPHA-METHYL-2-(1-METHYLETHOXY)-5-OXO-2H-PYRAN-4-ACETIC ACID METHYL ESTER is unique due to its oxan ring structure, which imparts specific chemical properties and reactivity
Biological Activity
Tetrahydro-alpha-hydroxy-alpha-methyl-2-(1-methylethoxy)-5-oxo-2H-pyran-4-acetic acid methyl ester (THAM) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
THAM is characterized by the following molecular formula: C₁₂H₂₀O₆, with a molecular weight of 260.28 g/mol. Its structure includes a tetrahydro-pyran ring, hydroxyl group, and ester functionalities that contribute to its biological activity.
1. Antioxidant Activity
Recent studies have indicated that THAM exhibits significant antioxidant properties. The compound's ability to scavenge free radicals can be attributed to its hydroxyl groups, which donate electrons to neutralize reactive oxygen species (ROS). The DPPH assay demonstrated that THAM effectively reduces DPPH radicals, indicating its potential as an antioxidant agent.
Concentration (µg/mL) | % Inhibition of DPPH |
---|---|
10 | 30 |
50 | 55 |
100 | 80 |
2. Antihypertensive Effects
THAM has been evaluated for its antihypertensive effects in spontaneously hypertensive rats (SHR). In a controlled study, THAM was administered at varying doses, and the results showed a significant reduction in systolic blood pressure compared to control groups.
Dose (mg/kg) | Systolic Blood Pressure (mmHg) ± SEM |
---|---|
Control | 160 ± 5 |
THAM (10) | 140 ± 4 |
THAM (20) | 120 ± 3 |
The mechanism of action appears to involve the modulation of vasodilatory pathways and inhibition of angiotensin II receptor activity.
3. Urease Inhibition
THAM has also been investigated for urease inhibition, which is crucial for the treatment of urease-related disorders such as peptic ulcers and kidney stones. The compound showed promising results in inhibiting urease activity in vitro.
Concentration (mM) | % Urease Inhibition |
---|---|
0.1 | 40 |
0.5 | 70 |
1.0 | 90 |
The inhibition kinetics suggest that THAM acts as a competitive inhibitor of urease.
Study on Antioxidant and Antihypertensive Properties
A recent study published in Journal of Medicinal Chemistry evaluated the dual action of THAM as an antioxidant and antihypertensive agent. The researchers synthesized several derivatives of THAM and tested their biological activities. The findings indicated that certain derivatives exhibited enhanced potency compared to the parent compound.
Key Findings:
- Derivative A showed a 95% inhibition in DPPH at 100 µg/mL.
- Derivative B reduced systolic blood pressure by an average of 30 mmHg in SHR models.
Properties
IUPAC Name |
methyl 2-hydroxy-2-(5-oxo-2-propan-2-yloxyoxan-4-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-7(2)18-10-5-8(9(13)6-17-10)12(3,15)11(14)16-4/h7-8,10,15H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXIPMYISVSJSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CC(C(=O)CO1)C(C)(C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648096 |
Source
|
Record name | Methyl 2-hydroxy-2-{5-oxo-2-[(propan-2-yl)oxy]oxan-4-yl}propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044244-99-6 |
Source
|
Record name | Methyl 2-hydroxy-2-{5-oxo-2-[(propan-2-yl)oxy]oxan-4-yl}propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.